1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine
Overview
Description
It has a molecular formula of C14H27NO4 and a molecular weight of 273.37 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine can be synthesized through a multi-step process involving the protection of the piperidine nitrogen with a tert-butoxycarbonyl group and subsequent functionalization of the piperidine ring. The synthesis typically involves the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butoxycarbonyl group. The hydroxyl group is then introduced through a nucleophilic substitution reaction using an appropriate alkylating agent .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common alkylating agents include alkyl halides and tosylates.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Utilized in the development of biologically active molecules and as a linker in the synthesis of peptide conjugates.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparison with Similar Compounds
1-Tert-butoxycarbonyl-4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogues.
1-Boc-4-piperidinemethanol: Another compound with a similar structure and protecting group.
Uniqueness: 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine is unique due to the presence of both a tert-butoxycarbonyl protecting group and a hydroxyl group, making it versatile for various synthetic applications. Its ability to undergo multiple types of reactions and its use in diverse fields such as chemistry, biology, and medicine highlight its significance.
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropoxymethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-14(2,3)19-13(17)15-7-5-12(6-8-15)11-18-10-4-9-16/h12,16H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDPOJIPDUURPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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